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Compound of Interest

Compound Name:
5-Bromo-2-methoxy-3-

methylbenzamide

Cat. No.: B179935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 5-Bromo-2-methoxy-3-
methylbenzamide as a chemical intermediate in the synthesis of biologically active molecules,

particularly focusing on its utility in the development of kinase inhibitors. The protocols provided

are representative examples based on established synthetic methodologies for analogous

compounds.

Introduction
5-Bromo-2-methoxy-3-methylbenzamide is a substituted aromatic compound possessing

multiple functional groups that can be strategically manipulated for the synthesis of complex

molecular architectures. The presence of a bromo group allows for cross-coupling reactions,

while the benzamide moiety can participate in various transformations or act as a key

pharmacophoric element. Its structural motifs are found in a variety of bioactive molecules,

including potent enzyme inhibitors.

Application as an Intermediate in Kinase Inhibitor
Synthesis
Substituted benzamides are crucial components in a number of kinase inhibitors.[1] Kinases

are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is
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implicated in numerous diseases, including cancer. The development of small molecule kinase

inhibitors is a major focus of modern drug discovery. Derivatives of 5-Bromo-2-methoxy-3-
methylbenzamide are hypothesized to be valuable intermediates for novel kinase inhibitors

targeting pathways such as those mediated by Fibroblast Growth Factor Receptor (FGFR) and

Bruton's tyrosine kinase (BTK).

Hypothetical Kinase Inhibitor Synthesis Workflow
A potential synthetic workflow for utilizing 5-Bromo-2-methoxy-3-methylbenzamide in the

generation of a kinase inhibitor library is outlined below. This workflow leverages the bromo

substituent for a Suzuki coupling reaction to introduce diversity.
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Caption: Synthetic workflow for kinase inhibitor development.
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General Kinase Signaling Pathway
The synthesized compounds can be screened for their ability to inhibit specific kinases within

cellular signaling pathways. A simplified, generic kinase signaling cascade is depicted below.
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Caption: Generic kinase signaling pathway and point of inhibition.
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Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and application of

derivatives from 5-Bromo-2-methoxy-3-methylbenzamide.

Protocol 1: Synthesis of 5-Bromo-2-methoxy-3-
methylbenzoic acid
This protocol describes the hydrolysis of the amide to the corresponding carboxylic acid, a

common precursor for further derivatization.

Materials:

5-Bromo-2-methoxy-3-methylbenzamide

10 M Sodium hydroxide (NaOH) solution

12 M Hydrochloric acid (HCl)

Deionized water

Ethanol

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Büchner funnel and filter paper

Procedure:

To a 250 mL round-bottom flask, add 5-Bromo-2-methoxy-3-methylbenzamide (1.0 eq).

Add 10 M NaOH solution (5.0 eq) and ethanol (sufficient to create a stirrable slurry).
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Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

Maintain reflux for 12-18 hours, monitoring the reaction progress by TLC (e.g., 1:1

Hexanes:Ethyl Acetate).

After completion, cool the reaction mixture to room temperature.

Carefully acidify the mixture with 12 M HCl to pH 1-2. A precipitate should form.

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

Collect the solid product by vacuum filtration using a Büchner funnel.

Wash the solid with cold deionized water.

Dry the product under vacuum to yield 5-Bromo-2-methoxy-3-methylbenzoic acid.

Protocol 2: Suzuki Coupling of 5-Bromo-2-methoxy-3-
methylbenzamide
This protocol details a palladium-catalyzed Suzuki coupling to introduce aryl or heteroaryl

diversity at the 5-position.

Materials:

5-Bromo-2-methoxy-3-methylbenzamide

Arylboronic acid (1.2 eq)

Pd(PPh₃)₄ (0.05 eq)

2 M Sodium carbonate (Na₂CO₃) solution (3.0 eq)

Toluene

Ethanol

Schlenk flask or similar reaction vessel
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Inert atmosphere (Nitrogen or Argon)

Magnetic stirrer and stir bar

Heating mantle

Procedure:

To a Schlenk flask, add 5-Bromo-2-methoxy-3-methylbenzamide (1.0 eq), arylboronic acid

(1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

Add toluene and ethanol (e.g., 3:1 ratio) via syringe.

Add the 2 M Na₂CO₃ solution.

Heat the reaction mixture to 90 °C with vigorous stirring.

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16

hours).

Cool the reaction to room temperature.

Dilute with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography.

Data Presentation
The following tables represent expected data from the synthesis and evaluation of a

hypothetical series of kinase inhibitors derived from 5-Bromo-2-methoxy-3-
methylbenzamide.

Table 1: Synthesis of Biaryl Benzamide Derivatives via Suzuki Coupling
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Entry
Arylboronic
Acid

Product Yield (%) Purity (%)

1
Phenylboronic

acid

5-Phenyl-2-

methoxy-3-

methylbenzamid

e

85 >98

2

4-

Fluorophenylbor

onic acid

5-(4-

Fluorophenyl)-2-

methoxy-3-

methylbenzamid

e

82 >99

3
Pyridine-3-

boronic acid

5-(Pyridin-3-

yl)-2-methoxy-3-

methylbenzamid

e

75 >97

4
Thiophene-2-

boronic acid

5-(Thiophen-2-

yl)-2-methoxy-3-

methylbenzamid

e

78 >98

Table 2: In Vitro Kinase Inhibitory Activity of a Hypothetical Derivative

Compound Target Kinase IC₅₀ (nM)

Derivative 1 FGFR1 15

Derivative 1 VEGFR2 250

Derivative 1 PDGFRβ >1000

Staurosporine (Control) FGFR1 5

Table 3: Physicochemical Properties of 5-Bromo-2-methoxy-3-methylbenzamide
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Property Value

Molecular Formula C₉H₁₀BrNO₂

Molecular Weight 244.09 g/mol

Appearance Off-white to pale yellow solid

Melting Point 155-160 °C (Predicted)

Solubility Soluble in DMSO, DMF, Methanol

Conclusion
5-Bromo-2-methoxy-3-methylbenzamide represents a versatile chemical intermediate with

significant potential in medicinal chemistry and drug discovery. Its strategic functionalization

can lead to the generation of diverse libraries of compounds for screening against various

biological targets, particularly protein kinases. The provided protocols offer a foundation for the

synthesis and derivatization of this promising building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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